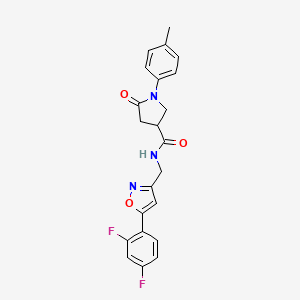
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H19F2N3O3 and its molecular weight is 411.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by several functional groups that contribute to its biological activity. Its molecular formula is C22H19F2N3O3 with a molecular weight of 411.4 g/mol. The presence of an isoxazole ring, a pyrrolidine moiety, and a difluorophenyl substituent enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N3O3 |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1021265-13-3 |
Anticonvulsant Activity
Preliminary studies have indicated that this compound exhibits anticonvulsant properties. Animal model studies demonstrated a significant reduction in seizure frequency, suggesting potential therapeutic applications in epilepsy management.
Antimicrobial Activity
Compounds containing isoxazole rings are often associated with antimicrobial properties. Research suggests that this compound may inhibit bacterial growth through interference with essential microbial processes. The difluorophenyl group may enhance these effects by optimizing binding interactions with target proteins involved in bacterial metabolism.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Isoxazole derivatives have been reported to exhibit such properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). Further investigation into its mechanism could elucidate its role in inflammatory pathways.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating biological pathways associated with its therapeutic effects. Molecular docking studies indicate favorable interactions between the compound's aromatic rings and amino acid residues in target proteins .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antitumor Activity : Research on related isoxazole derivatives has shown promising antitumor effects in various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma models. These studies highlight the potential for further development of this compound as an anticancer agent .
- In vitro Studies : A comparative study evaluated the antiproliferative activity of various derivatives against human cancer cell lines. Results indicated that modifications to the isoxazole structure significantly influenced biological potency, suggesting that structural optimization could enhance the efficacy of this compound .
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O3/c1-13-2-5-17(6-3-13)27-12-14(8-21(27)28)22(29)25-11-16-10-20(30-26-16)18-7-4-15(23)9-19(18)24/h2-7,9-10,14H,8,11-12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYVVTBVNFDRJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














